molecular formula C12H16N2O3 B1600221 PHE-beta-ALA CAS No. 54745-27-6

PHE-beta-ALA

Cat. No. B1600221
CAS RN: 54745-27-6
M. Wt: 236.27 g/mol
InChI Key: DJOQXEVNENIIIV-UHFFFAOYSA-N
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Description

PHE-beta-ALA is a dipeptide formed from L-phenylalanine and β-alanine residues . It has a molecular formula of C12H16N2O3 .


Synthesis Analysis

The synthesis of PHE-beta-ALA involves orthogonal protection/deprotection of selected functional groups . This leads to the exposure of the amino group at the N-terminus, the carboxyl group at the C-terminus, and the phenyl ring of phenylalanine .


Molecular Structure Analysis

The PHE-beta-ALA molecule contains a total of 33 bonds . It includes 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 secondary amide (aliphatic) .


Chemical Reactions Analysis

The Phe-Phe motif, which PHE-beta-ALA is part of, has been found to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly process is crucial for various applications in nanomedicine .


Physical And Chemical Properties Analysis

PHE-beta-ALA has an average mass of 236.267 Da and a monoisotopic mass of 236.116089 Da . It is a small molecule with fast blood clearance and urinary excretion .

Scientific Research Applications

  • Nanomedicine

    • Summary of the Application : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
    • Methods of Application : The Phe-Phe motif is used as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
    • Results or Outcomes : The self-assembled nanostructures based on the Phe-Phe motif have shown remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines .
  • Biomaterials

    • Summary of the Application : Dipeptides, such as Phe-Phe, are attractive building blocks for biomaterials due to their inherent biocompatibility, biodegradability, and simplicity of preparation .
    • Methods of Application : Since the discovery of diphenylalanine (Phe-Phe) self-assembling ability into nanotubes, research efforts have been devoted towards the identification of other dipeptide sequences capable of forming these interesting nanomorphologies .
    • Results or Outcomes : The nanotubes formed by the self-assembly of Phe-Phe often feature water-filled supramolecular channels as revealed by single-crystal X-ray diffraction . These nanotubes have potential biological applications, which span from drug delivery and regenerative medicine, to bioelectronics and bioimaging .
  • Molecular Recognition

    • Summary of the Application : An N-alkyl-β-Ala-L-Phe derivative, with a polymerizable head group, has been synthesized and used for molecular recognition .
    • Methods of Application : The derivative was telomerized with the silane coupling agent 3-mercaptopropyltrimethoxysilane (MPS). Both the derivative and its telomer could self-assemble into fibrillar forms with highly ordered structures in organic media such as benzene through complementary hydrogen bonding between the amide moieties .
    • Results or Outcomes : The derivative was grafted onto porous silica gels through the terminal trimethoxysilyl group and then packed into a stainless steel column. RP-HPLC results for polycyclic aromatic hydrocarbons (PAHs) demonstrated that significantly higher molecular shape recognition could be achieved by silica-supported telomer .
  • Synthesis of β-alanine

    • Summary of the Application : β-alanine is synthesized from β-aminopropionitrile by nitrilases .
    • Methods of Application : The details of the method are not provided in the source .
    • Results or Outcomes : The outcome of this application is the production of β-alanine .
  • Supramolecular Helical Self-Assembly

    • Summary of the Application : Small peptide-based helical assemblies are not explored enough, but they also attract attention for fabricating various artificial nanomaterials in recent times .
    • Methods of Application : Banerjee and co-workers illustrated that the N-terminally located flexible unnatural amino acid β-Ala containing dipeptides (β-Ala-Xaa, Xaa = Val/Ile/Phe) exhibited a supramolecular double-helical structure (helical pitch length ∼1 nm) through intra and intermolecular H-bonding interactions in higher-order assembly .
    • Results or Outcomes : These dipeptides could form various interesting micro to nano-level structures (e.g., nano-rods, nano-tubes, nanofibrils, nanoribbons, nanotapes, nanospheres, and nanobelts) which have exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .
  • Antioxidant Activity

    • Summary of the Application : Peptides derived from dietary proteins, have been reported to display significant antioxidant activity, which may exert notably beneficial effects in promoting human health and in food processing .
    • Methods of Application : Much research has focused on the generation, separation, purification and identification of novel peptides from various protein sources .
    • Results or Outcomes : The outcome of this application is the discovery of peptides with significant antioxidant activity .

Safety And Hazards

The safety data sheet for H-PHE-BETA-ALA-OH suggests avoiding inhalation of dusts, gas, or vapours and avoiding contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Molecules based on the Phe-Phe motif, including PHE-beta-ALA, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The most recent findings on their remarkable properties hold substantial promise for the creation of the next generation nanomedicines .

properties

IUPAC Name

3-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-10(8-9-4-2-1-3-5-9)12(17)14-7-6-11(15)16/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOQXEVNENIIIV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PHE-beta-ALA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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